3-(Trifluoromethoxy)azetidine hydrochloride

Description

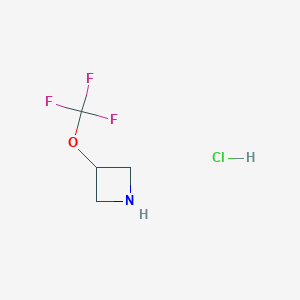

3-(Trifluoromethoxy)azetidine hydrochloride (CAS No. 1803590-72-8) is a fluorinated azetidine derivative with the molecular formula C₄H₇ClF₃NO and a molecular weight of 195.56 g/mol . The compound features a four-membered azetidine ring substituted with a trifluoromethoxy (-OCF₃) group at the 3-position, combined with a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethoxy group .

Properties

IUPAC Name |

3-(trifluoromethoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYRDLVOIFKGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-72-8 | |

| Record name | Azetidine, 3-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)azetidine hydrochloride typically involves the reaction of azetidine with trifluoromethoxy reagents under controlled conditions. One common method includes the use of trifluoromethoxy iodide in the presence of a base to introduce the trifluoromethoxy group onto the azetidine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The trifluoromethoxy group is known to enhance the pharmacokinetic properties of compounds. This modification can improve metabolic stability and bioavailability, making 3-(trifluoromethoxy)azetidine hydrochloride a candidate for drug development. Studies have indicated that compounds with trifluoromethyl groups often exhibit increased potency and selectivity against biological targets .

2. Antiviral Activity

Research has shown that azetidine derivatives can possess antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viral infections, including influenza and HIV. The presence of the trifluoromethoxy group may contribute to enhanced interaction with viral proteins .

Material Science Applications

1. Polymer Chemistry

The compound can be utilized in the synthesis of fluorinated polymers, which are known for their unique thermal and chemical stability. The incorporation of azetidine units into polymer chains can lead to materials with improved mechanical properties and resistance to solvents .

2. Surface Modifications

Due to its hydrophobic nature, this compound can be employed in surface modification processes to create water-repellent surfaces. This application is particularly relevant in coatings and textiles where enhanced durability and stain resistance are desired .

Data Table: Comparison of Solubility and Stability

| Property | Value |

|---|---|

| Solubility | 20.7 mg/ml |

| Stability (pH range) | Stable at pH 4-9 |

| Boiling Point | Not available |

| Hazard Classification | H302 (Harmful if swallowed) |

Case Studies

Case Study 1: Antiviral Compound Testing

In a study examining the antiviral activity of azetidine derivatives, researchers synthesized several compounds including this compound. The compound was tested against various strains of influenza virus, showing promising results in inhibiting viral replication.

Case Study 2: Polymer Synthesis

A research team investigated the use of trifluoromethoxy azetidines in creating fluorinated polymers. They reported that incorporating this compound into polymer matrices significantly improved thermal stability compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)azetidine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which can influence the compound’s binding affinity and specificity . The azetidine ring provides structural rigidity, which can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azetidine Derivatives

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

- The trifluoromethoxy group in this compound introduces greater steric bulk and lipophilicity compared to the trifluoromethyl group in 3-(Trifluoromethyl)azetidine hydrochloride (CAS 1221272-90-7) . The ether linkage in -OCF₃ may also reduce metabolic oxidation relative to -CF₃ .

- Electron-withdrawing effects of -OCF₃ could enhance the compound’s stability in acidic environments, making it advantageous for oral drug formulations.

Fluorine Substitution Patterns: 3,3-Difluoroazetidine hydrochloride (similarity score 0.81) lacks the trifluoromethoxy group but features two fluorine atoms on the azetidine ring. 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride combines -F and -CF₃ groups, creating a synergistic electron-withdrawing effect that may alter reactivity in nucleophilic substitution reactions .

Phenoxy vs. Alkyl Substituents: 3-(4-Chlorophenoxy)azetidine hydrochloride (C₁₀H₁₃Cl₂NO₂) replaces -OCF₃ with a chlorinated aromatic ring.

Pharmacological Implications

- Metabolic Stability: Fluorinated azetidines, including this compound, are prized in medicinal chemistry for their resistance to cytochrome P450-mediated degradation, extending half-life in vivo .

- Bioavailability: The trifluoromethoxy group’s moderate lipophilicity (LogP ~1.5–2.0, estimated) balances solubility and membrane permeability, a critical factor in central nervous system (CNS) drug design.

- Structural Rigidity: The azetidine ring’s smaller size and higher ring strain compared to piperidines or pyrrolidines may improve target selectivity by restricting conformational flexibility .

Biological Activity

3-(Trifluoromethoxy)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to an azetidine ring. The molecular formula is CHClFN, with a CAS number of 1803590-72-8. Its unique structure contributes to its biological properties and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). It has been identified as an allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7), which plays a crucial role in modulating neurotransmitter release and synaptic plasticity.

Key Mechanisms:

- mGluR7 Agonism : The compound has shown selective agonistic activity towards mGluR7, influencing glutamatergic neurotransmission. This receptor is implicated in numerous neurological disorders, making it a target for therapeutic intervention .

- Neurotransmitter Modulation : By modulating neurotransmitter release, the compound may help in treating conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the pharmacological effects of this compound:

-

Neuropharmacological Studies :

- A study demonstrated that the compound exhibits an EC value of approximately 1.8 nM for mGluR7, indicating potent activity .

- The compound's ability to modulate synaptic activity was assessed in various animal models, showing promise for treating conditions associated with disrupted glutamatergic signaling.

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar azetidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | mGluR7 agonist; potential for CNS disorders |

| 2-Azetidinone | Structure | Antibacterial properties; less CNS activity |

| 4-Acetylazetidine | Structure | Mild analgesic effects; limited CNS penetration |

This table highlights the distinct biological activities associated with different azetidine derivatives, emphasizing the significance of trifluoromethoxy substitution in enhancing CNS-targeted pharmacological effects.

Q & A

Q. Q1. How can researchers optimize the synthesis of 3-(Trifluoromethoxy)azetidine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves:

- Catalyst Screening : Use copper(I)/TMEDA systems (as in trifluoroacetimidoyl halide couplings) to enhance reaction efficiency .

- Solvent Selection : Tetrahydrofuran (THF) is recommended for azetidine derivatives due to its compatibility with amine intermediates and inertness toward trifluoromethoxy groups .

- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures (1:3) effectively isolates the compound. Confirm purity via HPLC (>95%) as described for analogous azetidine hydrochlorides .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify azetidine ring protons (δ 3.5–4.0 ppm) and trifluoromethoxy groups (δ 120–125 ppm F coupling) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 190.05 for CHFNOCl) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Q. Q3. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the trifluoromethoxy group .

- Incompatible Materials : Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into hydrogen chloride or carbon oxides .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of 3-(Trifluoromethoxy)azetidine derivatives for targeted pharmacological activity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like NLRP3 inflammasomes, leveraging structural analogs (e.g., 3-(naphthalen-2-yl)azetidine derivatives) .

- DFT Calculations : Analyze electron density maps of the trifluoromethoxy group to predict metabolic stability and reactivity .

Q. Q5. What experimental strategies address contradictory data in the biological activity of 3-(Trifluoromethoxy)azetidine derivatives across cell lines?

Methodological Answer:

Q. Q6. How can researchers mitigate challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and minimize racemization .

- Chiral Chromatography : Use immobilized amylose-based columns (e.g., Chiralpak IA) for enantiomeric separation .

Data-Driven Research Design

Q. Q7. How should researchers design dose-ranging studies for this compound in neuroinflammatory models?

Methodological Answer:

Q. Q8. What are the key considerations for evaluating the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration systems at 37°C .

- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes and identify metabolites via fragmentation patterns .

Contradiction Resolution

Q. Q9. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.